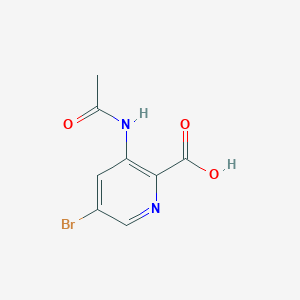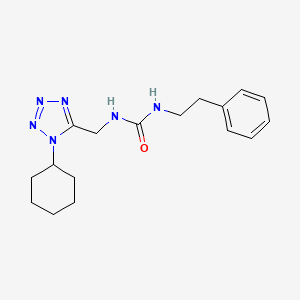![molecular formula C9H11NO5 B2647180 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol CAS No. 1039912-84-9](/img/structure/B2647180.png)
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol, also known as Ethylene Glycol Mono-4-(hydroxymethyl)-2-nitrophenyl Ether or 4-(2-Hydroxyethoxy)-3-nitrobenzyl Alcohol, is a chemical compound . It appears as a light yellow to yellow to green powder or crystal .
Physical And Chemical Properties Analysis
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a solid at 20°C . . The compound has a melting point range of 48.0 to 52.0 °C .Scientific Research Applications
Hydroxylation and Catalysis
- The hydroxylation of specific phenolic compounds has been studied to understand the roles of superoxide radicals and hydroxyl radicals in nonenzymatic reactions, revealing insights into the generation and activity of these species (Goscin & Fridovich, 1972). Similarly, the enzymatic hydroxylation by rabbit ethanol-inducible cytochrome P-450 isozyme 3a has been analyzed for its ability to convert p-nitrophenol to 4-nitrocatechol, highlighting the enzyme's significant role in the metabolism of aromatic compounds (Koop, 1986).
Molecular Interactions and Stability
- Studies have demonstrated the stabilization of hydroxylamine TEMPOH through complexation with amphiphilic calixarene in an ethanol/water mixture, indicating the importance of molecular interactions in determining the stability of radical species (Ananchenko et al., 2006).
Solvatochromism and Probes
- Research into nitro-substituted phenolates has provided insights into solvatochromism and their use as solvatochromic switches and probes for investigating solvent mixtures, demonstrating the influence of solvent interactions on molecular behavior (Nandi et al., 2012).
Enzymatic Oxidation
- The oxidation of 4-ethylphenol by bacterial enzyme 4-ethylphenol methylenehydroxylase has been examined for its stereochemical aspects, providing a detailed understanding of the enzymatic process and its selectivity (Reeve et al., 1990).
Extraction and Environmental Applications
- The extraction of phenolic compounds from aqueous solutions using emulsion liquid membranes highlights the potential environmental applications, such as the removal of pollutants from wastewater (Reis et al., 2006).
properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNYCZPIGWQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)

![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)

![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)
![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)




![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)
![3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647120.png)